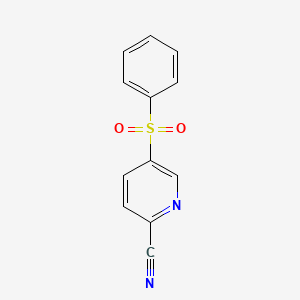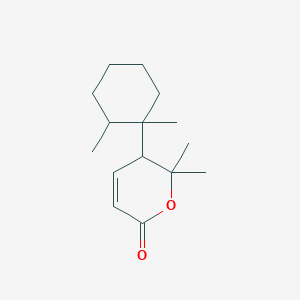![molecular formula C15H15N3O3 B14012809 2-({(e)-[4-(Dimethylamino)phenyl]methylidene}amino)-4-nitrophenol CAS No. 3230-48-6](/img/structure/B14012809.png)
2-({(e)-[4-(Dimethylamino)phenyl]methylidene}amino)-4-nitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({(E)-[4-(Dimethylamino)phenyl]methylidene}amino)-4-nitrophenol is an organic compound known for its distinctive chemical structure and properties. It features a dimethylamino group, a nitrophenol group, and a methylene bridge, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-({(E)-[4-(Dimethylamino)phenyl]methylidene}amino)-4-nitrophenol typically involves the condensation of 4-(dimethylamino)benzaldehyde with 4-nitrophenol under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like hydrochloric acid or sodium hydroxide to facilitate the condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified through techniques such as recrystallization or chromatography to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-({(E)-[4-(Dimethylamino)phenyl]methylidene}amino)-4-nitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Aminophenol derivatives.
Substitution: Halogenated or aminated phenol derivatives.
Applications De Recherche Scientifique
2-({(E)-[4-(Dimethylamino)phenyl]methylidene}amino)-4-nitrophenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of polymers and other advanced materials.
Mécanisme D'action
The compound exerts its effects through various molecular mechanisms. The dimethylamino group can participate in electron-donating interactions, while the nitrophenol group can engage in electron-withdrawing interactions. These properties enable the compound to interact with biological targets such as enzymes and receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **4-((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- N-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-methoxyaniline
Uniqueness
2-({(E)-[4-(Dimethylamino)phenyl]methylidene}amino)-4-nitrophenol stands out due to its combination of a dimethylamino group and a nitrophenol group, which imparts unique electronic and steric properties. These characteristics make it particularly useful in applications requiring specific electronic interactions and reactivity.
Propriétés
Numéro CAS |
3230-48-6 |
|---|---|
Formule moléculaire |
C15H15N3O3 |
Poids moléculaire |
285.30 g/mol |
Nom IUPAC |
2-[[4-(dimethylamino)phenyl]methylideneamino]-4-nitrophenol |
InChI |
InChI=1S/C15H15N3O3/c1-17(2)12-5-3-11(4-6-12)10-16-14-9-13(18(20)21)7-8-15(14)19/h3-10,19H,1-2H3 |
Clé InChI |
OKSVVZUFNYVOMJ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C=NC2=C(C=CC(=C2)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


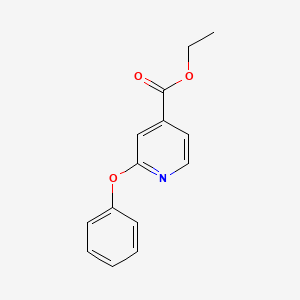
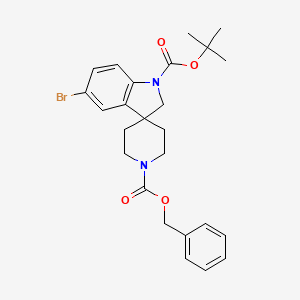
![[(3-Chloro-4-fluorophenyl)methylideneamino] 2,5-dichloropyridine-3-carboxylate](/img/structure/B14012755.png)
![2-[(4-Methylphenyl)sulfanyl]-1,3,5-trinitrobenzene](/img/structure/B14012757.png)
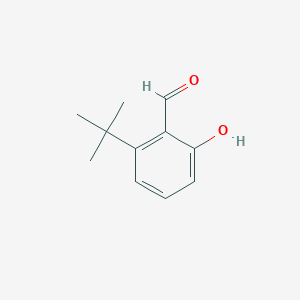


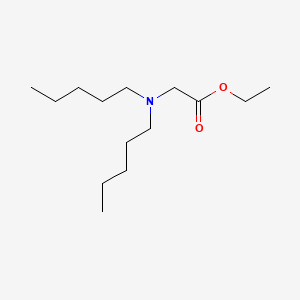
![Ethyl 3-{4-[(1e)-3,3-dimethyltriaz-1-en-1-yl]phenyl}propanoate](/img/structure/B14012795.png)
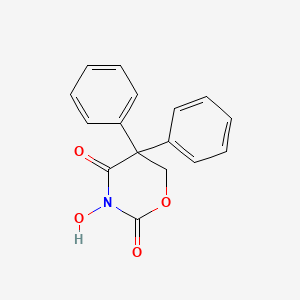
![N-[(4-Nitrophenyl)carbamoylmethyl]benzamide](/img/structure/B14012803.png)
![[6-benzyl-2-(4-methylpiperazin-1-yl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-yl]hydrazine](/img/structure/B14012805.png)
